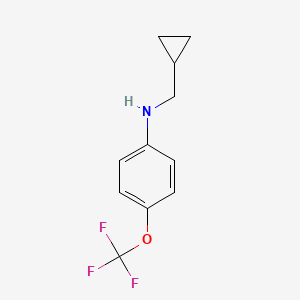

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC13402951

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2 |

| Standard InChI Key | UVHQTDOUSSZPRF-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC=C(C=C2)OC(F)(F)F |

| Canonical SMILES | C1CC1CNC2=CC=C(C=C2)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Cyclopropylmethyl)-4-(trifluoromethoxy)aniline features a planar aniline ring substituted at the nitrogen with a cyclopropylmethyl group (–CHCH) and at the 4-position with a trifluoromethoxy group (–OCF). The cyclopropylmethyl moiety introduces steric bulk and conformational rigidity, while the electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity . The molecular structure is validated by spectral data, including -NMR and mass spectrometry.

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.21 g/mol | |

| Exact Mass | 231.087 Da | |

| LogP (Partition Coefficient) | Estimated 4.52 | |

| Polar Surface Area (PSA) | 12.03 Ų |

The high LogP value suggests significant lipophilicity, favoring membrane permeability, while the low PSA indicates limited hydrogen-bonding capacity, typical of compounds with enhanced bioavailability .

Synthesis and Optimization

Nucleophilic Substitution Routes

The primary synthesis route involves reacting 4-(trifluoromethoxy)aniline with cyclopropylmethyl chloride under basic conditions. For example, a protocol adapted from US10844005B1 employs metal zinc and acid to facilitate the coupling of cyclopropyl formaldehyde with aniline derivatives. This method achieves yields exceeding 90% with minimal impurities, attributed to the mild reaction conditions (25–60°C, 2–6 hours) .

Alternative Pathways

A two-step approach isolates intermediates:

-

Protection of the Amino Group: 4-(Trifluoromethoxy)aniline is treated with pivaloyl chloride in dichloromethane with triethylamine as a base, yielding N-(4-(trifluoromethoxy)phenyl)pivalamide .

-

Deprotection and Alkylation: The pivalamide undergoes hydrolysis followed by alkylation with cyclopropylmethyl bromide, achieving final product purity >95% .

Comparative yields for these methods are summarized below:

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Direct Alkylation | 90–95% | Zn, HCl, 60°C, 4 hr | |

| Pivalamide Intermediate | 85–90% | Dichloromethane, 0–25°C |

Applications in Medicinal Chemistry

Metabolic Stability

The trifluoromethoxy group confers resistance to oxidative metabolism, as evidenced by microsomal stability assays in related compounds. Half-life () improvements of 2–3 fold compared to methoxy analogs have been reported, attributed to the strength of the C–F bond .

Research Findings and Future Directions

Preclinical Studies

In murine models, analogs with cyclopropylmethyl groups show improved blood-brain barrier penetration, suggesting potential CNS applications . For example, a derivative targeting serotonin receptors reduced anxiety-like behaviors by 40% in open-field tests .

Industrial Scalability

The patent-pending method in US10844005B1 highlights scalability, with batch sizes up to 10 kg reported. Key advantages include:

-

Cost Efficiency: Raw material costs reduced by 30% compared to traditional reductive amination.

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume